![molecular formula C4H4F3N3O B2965060 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 51856-10-1](/img/structure/B2965060.png)
4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-Methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound belonging to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-methyl-5-trifluoromethyl-1,2,4-triazol-3-thiol with an oxidizing agent to form the corresponding triazolone.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their antifungal, antibacterial, and anticancer properties.
Industry: In industry, the compound is used in the development of agrochemicals, pharmaceuticals, and materials. Its trifluoromethyl group imparts unique properties that are beneficial in various applications.
Mechanism of Action
The mechanism by which 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
4-Methyl-5-trifluoromethyl-4H-1,2,4-triazolin-3(2H)-thione: This compound is structurally similar but contains a sulfur atom instead of an oxygen atom in the triazole ring.
5-Trifluoromethyl-1,2,4-triazol-3-one: This compound lacks the methyl group present in the target compound.
Uniqueness: 4-Methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both a methyl and a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This combination of groups provides a balance of hydrophobic and lipophilic properties, making it versatile in various applications.
Biological Activity
4-Methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 30682-81-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 183.15 g/mol. The compound features a triazole ring that is known for its pharmacological significance.
Biological Activities
Research indicates that compounds within the triazole class exhibit a wide range of biological activities:
1. Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. Studies have shown that derivatives of triazoles demonstrate significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi, yielding promising results in inhibiting growth at low concentrations .
2. Anticancer Activity
The anticancer potential of triazoles has been extensively studied. In vitro assays have demonstrated that compounds related to this compound exhibit cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U937 (leukemia). For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazole Derivative A | MCF-7 | 15.63 |
Triazole Derivative B | U937 | 12.30 |
These values indicate that these derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and p53 pathway modulation .
3. Antioxidant Activity
Triazole compounds have also been evaluated for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Studies suggest that the presence of trifluoromethyl groups enhances the antioxidant capacity of these compounds .
Case Studies
Several studies highlight the biological efficacy of triazole derivatives:
- Anticancer Study : A study involving a series of triazole derivatives showed that modifications in the substituents significantly affected their cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
- Antimicrobial Evaluation : Research conducted on the antimicrobial activity of triazole compounds indicated that certain derivatives showed effective inhibition against drug-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3O/c1-10-2(4(5,6)7)8-9-3(10)11/h1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKUFPKPQLWJHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.